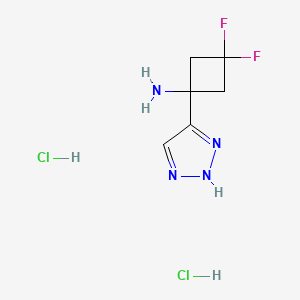

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride

CAS No.: 2316459-16-0

Cat. No.: VC5860361

Molecular Formula: C6H10Cl2F2N4

Molecular Weight: 247.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2316459-16-0 |

|---|---|

| Molecular Formula | C6H10Cl2F2N4 |

| Molecular Weight | 247.07 |

| IUPAC Name | 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C6H8F2N4.2ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;;/h1H,2-3,9H2,(H,10,11,12);2*1H |

| Standard InChI Key | JUBOFPRGGADZHT-UHFFFAOYSA-N |

| SMILES | C1C(CC1(F)F)(C2=NNN=C2)N.Cl.Cl |

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

The compound features a cyclobutane ring with two fluorine atoms at the 3,3-positions and a 1H-triazol-5-yl group at the 1-position. The dihydrochloride salt enhances its stability and solubility for laboratory handling. Key identifiers include:

The X-ray crystallography data (unavailable in public sources) would clarify bond angles and conformations critical for receptor binding.

Solubility and Stability

While solubility data remain undisclosed, the dihydrochloride form suggests moderate water solubility, typical of amine salts. The fluorine atoms likely enhance metabolic stability and membrane permeability, aligning with trends in fluorinated pharmaceuticals .

Synthesis and Manufacturing

Synthetic Routes

Patent CN109535025B outlines a four-step synthesis from 3-oxocyclobutanecarboxylic acid derivatives :

-

Amidation: Treatment with oxalyl chloride and ammonia yields a primary amide.

-

Fluorination: Bis(2-methoxyethyl)aminosulfur trifluoride (BAST) replaces carbonyl oxygen with fluorine, forming geminal difluorides.

-

Hofmann Degradation: Reaction with bromine and sodium hydroxide converts the amide to a primary amine.

-

Salt Formation: Hydrochloric acid produces the dihydrochloride salt.

This route avoids toxic azide reagents and hazardous hydrogenation, offering a 51.57% yield—superior to earlier methods requiring column chromatography .

Industrial Scalability

Suppliers like Aladdin Scientific and PharmaBlock Sciences use this route for bulk production . Key advantages include:

-

Cost-Effectiveness: BAST fluorination minimizes side reactions.

-

Safety: Ambient-temperature reactions reduce explosion risks.

-

Environmental Impact: No heavy metal catalysts or high-pressure hydrogen .

Biological Activity and Pharmaceutical Relevance

Kinase Inhibition

Though direct activity data are proprietary, structural analogs (e.g., Ivosidenib) inhibit isocitrate dehydrogenase 1 (IDH1), a cancer target . The triazole moiety may coordinate with kinase ATP-binding sites, while the cyclobutane imposes conformational restraint to enhance selectivity.

Preclinical Applications

-

Oncology: As an intermediate in IDH1 inhibitors, it contributes to therapies for acute myeloid leukemia (AML) and cholangiocarcinoma .

-

Anti-Infectives: Triazole derivatives exhibit antifungal and antiviral activity, suggesting unexplored potential.

| Supplier | Location | Purity | Packaging |

|---|---|---|---|

| Aladdin Scientific | United States | >98% | 100 mg–5 g |

| Suzhou ARTK Medchem | China | >95% | 1 kg |

| PharmaBlock Sciences | China | >99% | Custom |

| Cenmed Enterprises | United States | >97% | 100 mg |

Prices range from $200–$500/g, reflecting high demand in academic and industrial labs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume